molecular formula C17H13IN2O2 B11699058 (4E)-4-{[(4-iodo-2-methylphenyl)amino]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one

(4E)-4-{[(4-iodo-2-methylphenyl)amino]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B11699058
M. Wt: 404.20 g/mol
InChI Key: JXUXWSCSNPKFHT-UHFFFAOYSA-N
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Description

(4Z)-4-{[(4-IODO-2-METHYLPHENYL)AMINO]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes an oxazole ring, a phenyl group, and an iodo-substituted methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{[(4-IODO-2-METHYLPHENYL)AMINO]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-iodo-2-methylaniline with benzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with glycine or its derivatives under acidic conditions to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-{[(4-IODO-2-METHYLPHENYL)AMINO]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxazole derivatives, while reduction can lead to amine derivatives.

Scientific Research Applications

(4Z)-4-{[(4-IODO-2-METHYLPHENYL)AMINO]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4Z)-4-{[(4-IODO-2-METHYLPHENYL)AMINO]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-{[(4-BROMO-2-METHYLPHENYL)AMINO]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
  • (4Z)-4-{[(4-CHLORO-2-METHYLPHENYL)AMINO]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Uniqueness

The uniqueness of (4Z)-4-{[(4-IODO-2-METHYLPHENYL)AMINO]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its iodo-substituted phenyl group, which can impart distinct reactivity and biological activity compared to its bromo or chloro analogs. This makes it a valuable compound for specific research applications where iodine’s properties are advantageous.

Properties

Molecular Formula

C17H13IN2O2

Molecular Weight

404.20 g/mol

IUPAC Name

4-[(4-iodo-2-methylphenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-ol

InChI

InChI=1S/C17H13IN2O2/c1-11-9-13(18)7-8-14(11)19-10-15-17(21)22-16(20-15)12-5-3-2-4-6-12/h2-10,21H,1H3

InChI Key

JXUXWSCSNPKFHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)I)N=CC2=C(OC(=N2)C3=CC=CC=C3)O

Origin of Product

United States

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